Dichlorogermane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

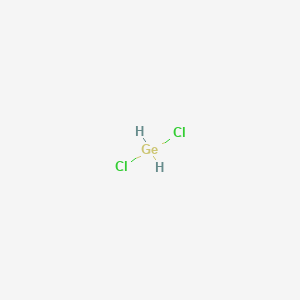

Dichlorogermane, with the chemical formula H₂GeCl₂, is an organogermanium compound. It is a colorless liquid that is primarily used in the synthesis of other germanium-containing compounds. Germanium is a metalloid element that shares properties with both metals and non-metals, making its compounds valuable in various industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dichlorogermane can be synthesized through the reaction of germanium tetrachloride (GeCl₄) with hydrogen gas (H₂) in the presence of a catalyst. The reaction typically occurs at elevated temperatures and pressures to facilitate the reduction of germanium tetrachloride to this compound.

Industrial Production Methods: In industrial settings, this compound is produced by the reduction of germanium dioxide (GeO₂) with hydrogen chloride (HCl) gas. The process involves heating germanium dioxide with hydrogen chloride gas, resulting in the formation of germanium tetrachloride, which is then further reduced to this compound using hydrogen gas.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form germanium dioxide (GeO₂) and other germanium oxides.

Reduction: It can be reduced to form germane (GeH₄) and other lower oxidation state germanium compounds.

Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products:

Oxidation: Germanium dioxide (GeO₂)

Reduction: Germane (GeH₄)

Substitution: Various organogermanium compounds depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Organogermanium Compounds

Dichlorogermane serves as a precursor for synthesizing various organogermanium compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, enabling the formation of more complex organometallic structures. A notable study demonstrated the synthesis of ferrocenyl-substituted organochalcogenyldichlorogermanes, which were characterized for their potential as building blocks in advanced materials . The use of sterically demanding groups in these reactions enhances the stability and selectivity of the resulting compounds, showcasing this compound's versatility in synthetic chemistry.

Material Science Applications

This compound is utilized in the development of novel materials, particularly in semiconductor technology. It can be used to deposit germanium films through chemical vapor deposition (CVD), which is essential for creating thin-film transistors and other electronic devices. The ability to control the deposition process allows for the fine-tuning of material properties, making this compound an important compound in the semiconductor industry.

This compound has been explored as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize reactive intermediates makes it a valuable component in catalysis research. For instance, studies have indicated that this compound can facilitate reactions involving carbon-carbon bond formation, which is crucial in organic synthesis . The unique electronic properties of germanium compared to silicon also provide distinct advantages in certain catalytic processes.

Case Study 1: Synthesis of Chalcogenyldichlorogermanes

In a recent study, researchers synthesized chalcogenyldichlorogermanes using this compound as a starting material. The reaction involved nucleophilic attack by chalcogenides on this compound, leading to stable products that were characterized by NMR spectroscopy and X-ray crystallography . This work highlights the utility of this compound in generating new compounds with potential applications in materials science.

Case Study 2: Semiconductor Manufacturing

This compound has been effectively used in the CVD process for depositing germanium layers on substrates for semiconductor devices. Research indicates that films produced from this compound exhibit high uniformity and excellent electrical properties, making them suitable for high-performance electronic applications .

Wirkmechanismus

The mechanism by which dichlorogermane exerts its effects depends on the specific reactions it undergoes. In general, the reactivity of this compound is influenced by the presence of the germanium-chlorine bonds, which can be readily broken and replaced by other functional groups. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Dichlorogermane can be compared with other similar compounds such as:

Germane (GeH₄): A simpler germanium hydride with no chlorine atoms.

Tetrachlorogermane (GeCl₄): A higher oxidation state germanium compound with four chlorine atoms.

Dichlorosilane (SiH₂Cl₂): A silicon analog of this compound with similar chemical properties but involving silicon instead of germanium.

Uniqueness: this compound is unique in its ability to serve as a versatile intermediate for the synthesis of a wide range of germanium-containing compounds. Its reactivity and the ease with which it can be transformed into other compounds make it valuable in both research and industrial applications.

Biologische Aktivität

Dichlorogermane (GeCl2) is a chemical compound that has garnered attention due to its potential biological activity and implications in various fields, including medicinal chemistry and environmental health. This article presents a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, toxicological effects, and relevant case studies.

This compound is an organometallic compound that contains germanium, a group 14 element. It is primarily used in the synthesis of other germanium compounds and as a precursor in various chemical reactions. The biological activity of this compound is less understood compared to its chlorinated counterparts, such as dichloromethane. However, emerging research indicates that it may possess significant biological properties.

2.1 Metabolic Activation

The biological activity of this compound is hypothesized to involve metabolic activation pathways similar to other chlorinated compounds. The metabolism typically involves the formation of reactive intermediates through enzymatic processes, potentially leading to various biological effects.

- Metabolic Pathways : this compound may undergo metabolic transformation via cytochrome P450 enzymes and glutathione S-transferases (GST), which are crucial for detoxifying xenobiotics. These pathways can lead to the formation of reactive species that interact with cellular macromolecules, including DNA and proteins.

2.2 Interaction with Cellular Targets

Studies suggest that this compound can interact with ligand-gated ion channels and other neurotransmitter systems. This interaction may result in alterations in neurotransmitter levels, particularly affecting glutamate and GABAergic signaling pathways, which are essential for maintaining neuronal function.

3.1 In Vivo Studies

Research involving animal models has shown that exposure to this compound can lead to various toxicological effects:

- Hematological Changes : Long-term exposure in rats has been associated with increased hematocrit and hemoglobin levels at certain doses, indicating possible erythropoietic stimulation .

- Liver Alterations : Histopathological examinations revealed dose-dependent liver changes, including foci of cellular alteration . These findings suggest potential hepatotoxicity linked to this compound exposure.

4.1 Occupational Exposure

Epidemiological studies have investigated the health effects of exposure to chlorinated solvents in occupational settings. Although specific data on this compound is scarce, related studies on dichloromethane indicate an increased risk for certain cancers among workers exposed to these chemicals .

- Non-Hodgkin Lymphoma : Several case-control studies have reported elevated odds ratios for non-Hodgkin lymphoma among individuals exposed to chlorinated solvents, suggesting a possible link that may extend to this compound .

5. Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity and toxicological effects of this compound:

6. Conclusion

This compound exhibits potential biological activity through metabolic activation and interaction with cellular targets. While preliminary findings suggest possible toxicological effects, including hematological changes and liver alterations, further research is needed to fully elucidate its biological mechanisms and long-term health implications. Given its structural similarities with other chlorinated compounds known for their toxicity, a cautious approach should be taken in its application and handling.

7. Future Directions

Future research should focus on:

- Detailed mechanistic studies to understand the pathways involved in the biological activity of this compound.

- Longitudinal epidemiological studies assessing health outcomes among populations exposed to this compound.

- Development of safety guidelines based on comprehensive risk assessments.

Eigenschaften

IUPAC Name |

dichlorogermane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2GeH2/c1-3-2/h3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTURSYJKMYFLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[GeH2]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2GeH2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15230-48-5 |

Source

|

| Record name | Dichlorogermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015230485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.